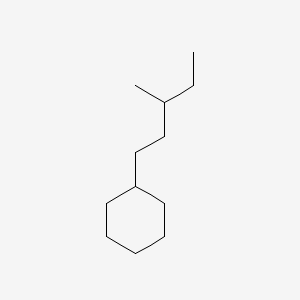
4-Chloro-1-(4-methylphenoxy)-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(4-methylphenoxy)-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a chloro group, a methylphenoxy group, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-methylphenoxy)-2-nitrobenzene typically involves the nitration of 4-chloro-1-(4-methylphenoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-(4-methylphenoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Reduction: 4-Chloro-1-(4-methylphenoxy)-2-aminobenzene.
Substitution: Products depend on the nucleophile used, e.g., 4-amino-1-(4-methylphenoxy)-2-nitrobenzene.
Oxidation: 4-Chloro-1-(4-carboxyphenoxy)-2-nitrobenzene.
Applications De Recherche Scientifique
4-Chloro-1-(4-methylphenoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(4-methylphenoxy)-2-nitrobenzene depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1-(4-methylphenoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1-(4-methylphenoxy)benzene:
4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene: Similar structure but with a methoxy group instead of a methyl group, leading to different chemical properties.
Uniqueness
4-Chloro-1-(4-methylphenoxy)-2-nitrobenzene is unique due to the presence of both a chloro group and a nitro group on the benzene ring, which allows it to undergo a variety of chemical reactions. This versatility makes it valuable in synthetic chemistry and various industrial applications.
Propriétés
Numéro CAS |
54495-31-7 |
|---|---|
Formule moléculaire |
C13H10ClNO3 |
Poids moléculaire |
263.67 g/mol |
Nom IUPAC |
4-chloro-1-(4-methylphenoxy)-2-nitrobenzene |
InChI |
InChI=1S/C13H10ClNO3/c1-9-2-5-11(6-3-9)18-13-7-4-10(14)8-12(13)15(16)17/h2-8H,1H3 |
Clé InChI |
KVDVUQFLVJSFHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



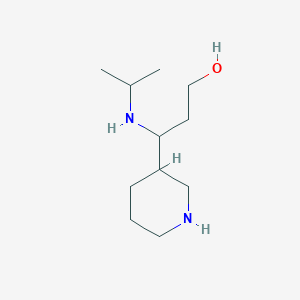
![4-[(Propan-2-yl)sulfanyl]benzoyl chloride](/img/structure/B13954453.png)
![Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)-](/img/structure/B13954457.png)

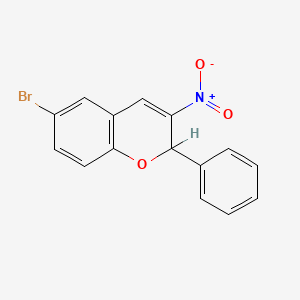
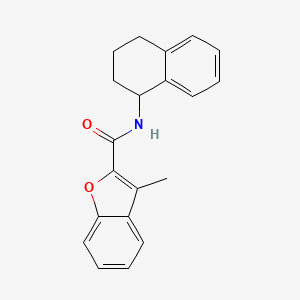
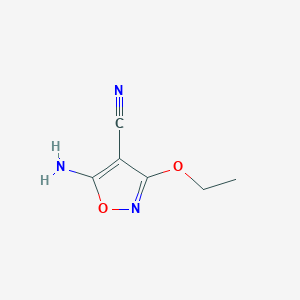
![Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-](/img/structure/B13954495.png)
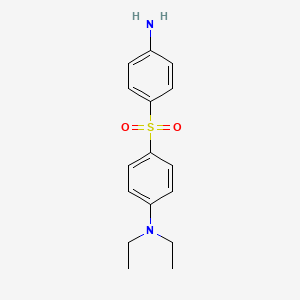
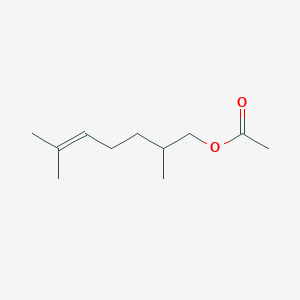
![Ethane, [(ethoxymethyl)thio]-](/img/structure/B13954520.png)
